4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile
Description
4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile is a cyclohexanecarbonitrile derivative featuring a ketone group at the 4-position and a 2-pyridinyl substituent at the 1-position. This compound’s structure combines a rigid cyclohexane scaffold with a pyridine heterocycle and a nitrile group, rendering it valuable in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-oxo-1-pyridin-2-ylcyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-12(6-4-10(15)5-7-12)11-3-1-2-8-14-11/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXCMJMVYJVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444343 | |
| Record name | 4-OXO-1-(2-PYRIDINYL)CYCLOHEXANECARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80139-11-3 | |
| Record name | 4-OXO-1-(2-PYRIDINYL)CYCLOHEXANECARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with 2-pyridinecarbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by nucleophilic addition to the 2-pyridinecarbonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Trifluoromethylphenyl derivatives exhibit higher molecular weights and lipophilicity due to the electron-withdrawing CF₃ group, making them suitable for pharmacokinetic optimization .
Thermal Stability: Trifluoromethylphenyl analogs show defined melting points (~70–75°C), suggesting crystalline stability, whereas amino-substituted derivatives (e.g., phenylamino) have lower melting points (~74–76°C) .
Biological Activity
4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by a cyclohexane ring with a carbonyl group and a pyridine moiety, along with a nitrile functional group, it exhibits unique electronic properties that may influence its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H10N2O
- Molecular Weight : Approximately 200.24 g/mol
- Structure : The compound features a cyclohexane ring substituted with a carbonyl group and a pyridine moiety, influencing its biological interactions.
Research indicates that this compound may interact with various enzymes and receptors, suggesting possible anti-inflammatory and anticancer properties. Preliminary studies have shown that the compound can inhibit specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
Therapeutic Applications
-
Anti-inflammatory Activity :
- The compound has been studied for its ability to modulate inflammatory responses by inhibiting pro-inflammatory enzymes.
- Potential use in treating conditions such as arthritis and other inflammatory disorders.
-
Anticancer Properties :
- Initial findings suggest that it may possess anticancer activity by interfering with cancer cell proliferation and survival pathways.
- Further research is needed to elucidate its efficacy against specific cancer types.
-
Enzyme Interaction Studies :
- Interaction studies are crucial for understanding how the compound binds to biological targets.
- These studies indicate selective interactions based on structural features, enhancing its potential utility in drug development.
Study 1: Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of this compound involved in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes. The results demonstrated significant inhibition compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Study 2: Anticancer Activity
In a preliminary investigation of its anticancer properties, this compound was tested against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly in breast and colon cancer cells, indicating its promise as a lead compound for further development in cancer therapy.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Oxo-1-(3-pyridinyl)cyclohexanecarbonitrile | C12H10N2O | Different substitution pattern on the pyridine ring |
| 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile | C12H10N2O | Varies by position of the pyridine substituent |
| 4-Oxo-1-(2-pyridinyl)cyclohexanecarboxylic acid | C12H11N2O2 | Contains a carboxylic acid instead of a nitrile group |
The structural uniqueness of this compound lies in its specific substitution pattern on the cyclohexane ring and the presence of both carbonyl and nitrile functional groups. This configuration influences its reactivity and biological activity compared to its analogs, potentially leading to different therapeutic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
